molecular formula C10H9NO3 B1346512 Cyclopropyl(3-nitrophenyl)methanone CAS No. 5680-51-3

Cyclopropyl(3-nitrophenyl)methanone

Cat. No.: B1346512
CAS No.: 5680-51-3
M. Wt: 191.18 g/mol
InChI Key: SPBSPZKRZGRRSE-UHFFFAOYSA-N
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Description

Cyclopropyl(3-nitrophenyl)methanone is an organic compound with the chemical formula C10H9NO3. It is a light yellow solid and is known for its applications in organic synthesis and material science . This compound is characterized by a cyclopropyl group attached to a 3-nitrophenyl methanone moiety, making it a versatile intermediate in the synthesis of various complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl(3-nitrophenyl)methanone is typically synthesized through the reaction of aromatic ketones with nitrating reagents . The specific synthesis steps are complex and require expertise in organic synthetic chemistry. One common method involves the nitration of cyclopropyl methyl ketone, followed by purification and crystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the reactive intermediates and to maintain the required temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(3-nitrophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in cyclopropyl(3-aminophenyl)methanone.

    Substitution: The compound can participate in substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of cyclopropyl(3-nitrophenyl)methanone and its derivatives involves interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound’s derivatives may inhibit enzymes or receptors critical for the survival of pathogens like Mycobacterium tuberculosis and Plasmodium falciparum. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Cyclopropyl(3-nitrophenyl)methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the cyclopropyl and nitrophenyl groups, which confer distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

cyclopropyl-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-10(7-4-5-7)8-2-1-3-9(6-8)11(13)14/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBSPZKRZGRRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305041
Record name Cyclopropyl(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5680-51-3
Record name 5680-51-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopropyl(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 250-mL three-necked flask equipped with a thermometer and an addition funnel is charged with fuming nitric acid (90%, 130 mL) and cooled to -10° C. Cyclopropyl phenyl ketone (21 mL) is added dropwise via the addition funnel over 15 min. During the addition of the ketone, the reaction temperature is maintained between -7° and -13° C. After stirring an additional 10 min at -10° C., the reaction mixture is poured onto 1 L of crashed ice, extracted with 700 mL of toluene, washed with two portions of 5% sodium hydroxide solution and one portion of brine, dried over magnesium sulfate and concentrated to give 28.14 g of yellow oil. Recrystallization from 50 mL of methanol gives 14.62 g of the title product as white crystals.
Quantity
21 mL
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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